molecular formula C23H22N2O3S B2583548 N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391221-77-5

N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2583548
CAS RN: 391221-77-5
M. Wt: 406.5
InChI Key: LARSPWVLJZAYKV-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DASB, is a small molecule that has gained attention in the scientific community due to its potential applications in imaging and studying the serotonin transporter (SERT). SERT is a protein that plays a crucial role in the regulation of serotonin levels in the brain, and is implicated in various neuropsychiatric disorders such as depression, anxiety, and addiction. In

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis and characterization form a critical aspect of the research on compounds like N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Studies focusing on related chemical structures have led to the development of novel compounds with potential applications in materials science and medicinal chemistry. For instance, the synthesis and luminescent properties of pyridyl substituted benzamides exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These properties are vital for developing advanced materials for optoelectronic applications (Srivastava et al., 2017). Similarly, the structural analysis of N-(pyridin-2-ylmethyl)benzamide derivatives through X-ray crystallography aids in understanding molecular interactions critical for designing more effective pharmaceuticals (Artheswari et al., 2019).

Biochemical Applications

On the biochemical front, the exploration of analogs of N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has led to discoveries in enzyme inhibition and potential therapeutic applications. For instance, derivatives of related structures have been studied for their inhibitory effects on ribonucleotide reductase activity, showcasing potential for anticancer therapy (Liu et al., 1996). Moreover, compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, indicating their utility in enhancing biopharmaceutical manufacturing processes (Aki et al., 2021).

Material Science Applications

In material science, the synthesis and characterization of polyamides and poly(amide-imide)s derived from compounds with structural similarities to N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have demonstrated significant potential. These polymers exhibit high thermal stability and are amorphous, making them suitable for various industrial applications, including high-performance materials capable of withstanding extreme conditions (Saxena et al., 2003).

Environmental Science

The development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols highlights the environmental applications of benzamide derivatives. These probes can detect toxic benzenethiols in water samples with high sensitivity and selectivity, underscoring their importance in monitoring environmental pollutants and ensuring water safety (Wang et al., 2012).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(18-8-11-19(12-9-18)29(27,28)25-14-1-2-15-25)24-21-13-10-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13H,1-2,6-7,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSPWVLJZAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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